molecular formula C8H8FN B12965276 3-Fluoro-2-methyl-6-vinylpyridine

3-Fluoro-2-methyl-6-vinylpyridine

Cat. No.: B12965276
M. Wt: 137.15 g/mol
InChI Key: MIGDTMPPWKUKEV-UHFFFAOYSA-N
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Description

3-Fluoro-2-methyl-6-vinylpyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, agrochemistry, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-methyl-6-vinylpyridine can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For instance, 3-Bromo-2-nitropyridine can react with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . Another method involves the use of complex aluminum fluoride and copper fluoride at high temperatures (450–500°C) to fluorinate pyridine .

Industrial Production Methods

Industrial production methods for fluorinated pyridines often involve large-scale fluorination reactions using efficient fluorinating agents and catalysts. The choice of method depends on the desired yield, purity, and cost-effectiveness of the process .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-methyl-6-vinylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling reactions can yield various biaryl compounds .

Scientific Research Applications

3-Fluoro-2-methyl-6-vinylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-2-methyl-6-vinylpyridine involves its interaction with molecular targets and pathways. The presence of the fluorine atom enhances its biological activity by influencing its physicochemical properties, such as bond strength, lipophilicity, and bioavailability . The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-2-methyl-6-vinylpyridine is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The presence of both a fluorine atom and a vinyl group in the pyridine ring makes it a valuable building block for various applications in medicinal chemistry, agrochemistry, and materials science .

Properties

Molecular Formula

C8H8FN

Molecular Weight

137.15 g/mol

IUPAC Name

6-ethenyl-3-fluoro-2-methylpyridine

InChI

InChI=1S/C8H8FN/c1-3-7-4-5-8(9)6(2)10-7/h3-5H,1H2,2H3

InChI Key

MIGDTMPPWKUKEV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C=C)F

Origin of Product

United States

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